XLogP3 Lipophilicity Comparison: Dimethylamino vs. Unsubstituted Phenyl Analogs
The target compound exhibits an XLogP3 of 2.2, compared to 2.1 for the unsubstituted phenyl analog tert-butyl 4-phenylpyrrolidin-3-ylcarbamate (CAS 959236-29-4) [1][2]. The 0.1 log unit increase reflects the modest lipophilic contribution of the dimethylamino group, which may translate to marginally improved membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | tert-butyl 4-phenylpyrrolidin-3-ylcarbamate (XLogP3 = 2.1) |
| Quantified Difference | 0.1 log unit higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Even small lipophilicity differences can shift a compound's position within the optimal LogP range (1–3) for oral bioavailability and CNS penetration, influencing procurement decisions for early-stage drug discovery.
- [1] PubChem Compound Summary for CID 121199429, Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 3856984, Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate. National Center for Biotechnology Information. View Source
